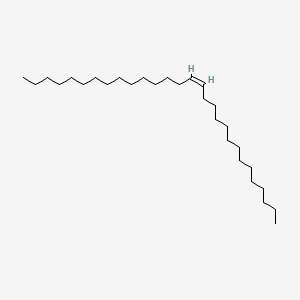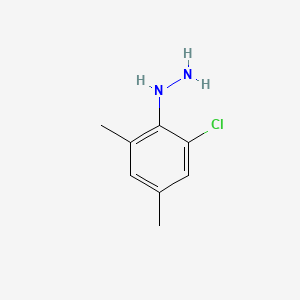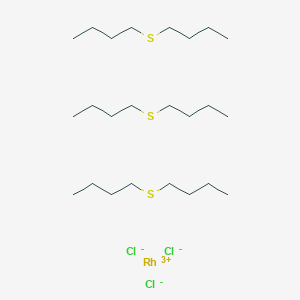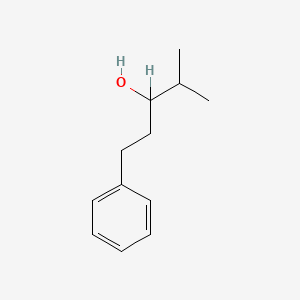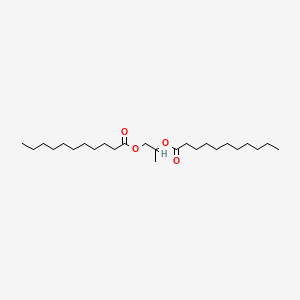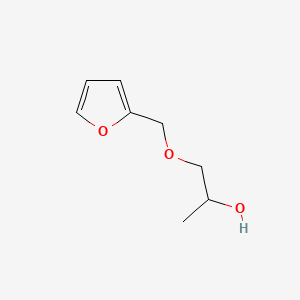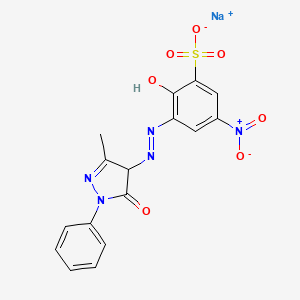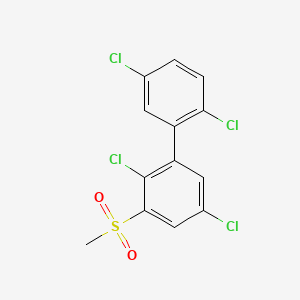
1-Methylhexyl acetate
Overview
Description
1-Methylhexyl acetate: is an organic compound with the chemical formula C9H18O2 . It is also known by other names such as 2-Heptyl acetate and Acetic acid heptan-2-yl ester . This compound is an ester, characterized by a pleasant fruity odor, making it a valuable component in the fragrance and flavor industries .
Mechanism of Action
Target of Action
1-Methylhexyl acetate, also known as 2-Heptyl acetate, is a type of ester. Esters are known to react with acids to liberate heat along with alcohols and acids . .
Mode of Action
As an ester, it can react with acids to produce heat, alcohols, and acids . This reaction can be exothermic enough to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .
Biochemical Pathways
For example, esters are involved in the acetyl CoA pathway, which is considered one of the most ancient biochemical pathways .
Pharmacokinetics
As an ester, it is likely to undergo hydrolysis in the body, breaking down into alcohol and acid .
Result of Action
The heat generated by the reaction of esters with acids or caustic solutions could potentially have various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of acids or caustic solutions can trigger reactions with the ester . The temperature and pH of the environment could also potentially influence the stability and reactivity of this compound.
Biochemical Analysis
Biochemical Properties
1-Methylhexyl acetate plays a role in biochemical reactions, particularly in the context of fermentation processes. It has been observed to interact with enzymes and proteins involved in the metabolism of sugars. For instance, during the fermentation of cocoa beans, this compound is produced through the action of yeast and lactic acid bacteria, such as Lactobacillus plantarum and Pichia fermentans . These microorganisms enhance sugar metabolism and contribute to the formation of aromatic compounds, including this compound. The interactions between this compound and these enzymes and proteins are crucial for the development of the characteristic flavors and aromas in fermented products.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the glycolipid metabolism in cells. The compound can modulate the levels of short-chain fatty acids (SCFAs), which are key regulators of glucose and lipid metabolism . By influencing SCFA pathways, this compound can impact energy balance and physiological functions in cells. Additionally, it has been suggested that this compound may play a role in the regulation of protein acetylation, a post-translational modification that affects gene expression and cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as a substrate for enzymes involved in acetate metabolism, such as acyl-CoA short-chain synthetases (ACSS1 and ACSS2) . These enzymes convert this compound into acetyl-CoA, a central molecule in cellular metabolism. The acetyl-CoA produced can then enter various metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid synthesis. Additionally, this compound may influence the activity of transcription factors and other regulatory proteins through its effects on protein acetylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under certain conditions but may degrade when exposed to high temperatures or prolonged storage . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. For example, its impact on glycolipid metabolism and protein acetylation can vary depending on the duration of exposure and the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have beneficial effects on metabolic processes, such as enhancing glycolipid metabolism and energy balance . At high doses, it may exhibit toxic or adverse effects, including disruptions in cellular signaling pathways and metabolic imbalances . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its conversion to acetyl-CoA by acyl-CoA short-chain synthetases . This conversion allows the compound to participate in the TCA cycle, fatty acid synthesis, and other metabolic processes. The interactions between this compound and enzymes such as ACSS1 and ACSS2 are crucial for its role in cellular metabolism. Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key regulatory proteins and transcription factors .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can affect its activity and function. For example, its presence in the cytoplasm and mitochondria can influence energy metabolism and other cellular processes .
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization in the mitochondria can enhance its role in energy metabolism, while its presence in the nucleus may influence gene expression and protein acetylation . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanisms of action and effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylhexyl acetate can be synthesized through the esterification reaction between 1-methylhexanol and acetic acid . The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous distillation to separate the ester from the reaction mixture, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Methylhexyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to 1-methylhexanol and acetic acid.
Oxidation: This compound can be oxidized to form corresponding carboxylic acids under strong oxidative conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: 1-Methylhexanol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Scientific Research Applications
1-Methylhexyl acetate has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its role in the biosynthesis of natural products.
Medicine: Investigated for potential therapeutic properties.
Industry: Widely used in the fragrance and flavor industries due to its pleasant odor.
Comparison with Similar Compounds
Ethyl acetate: Another ester with a fruity odor, commonly used as a solvent.
Methyl butyrate: Known for its apple-like scent, used in flavorings.
Isopropyl acetate: Used in coatings and inks due to its solvent properties
Uniqueness: 1-Methylhexyl acetate stands out due to its specific molecular structure, which imparts a unique scent profile and chemical reactivity. Its longer carbon chain compared to ethyl acetate and methyl butyrate results in different physical properties and applications .
Properties
IUPAC Name |
heptan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-5-6-7-8(2)11-9(3)10/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYWBLDDQZIGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863653 | |
| Record name | Heptan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5921-82-4 | |
| Record name | 2-Heptyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5921-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Heptyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005921824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylhexyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEPTYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XQ2C7T25A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-Heptyl acetate and where is it found naturally?
A1: 2-Heptyl acetate, also known as 1-Methylhexyl acetate, is a naturally occurring compound found in various sources, including fruits and insects. It contributes to the characteristic aroma of certain fruits like bananas [] and cacao pulp []. In insects like honeybees, it is a component of the alarm pheromone released from their sting glands [].
Q2: How does the stereochemistry of 2-Heptyl acetate influence its sensory properties?
A2: Research has shown that both the acetylation and the configurations of the two asymmetric centers in 2-Heptyl acetate significantly influence its odor properties []. For instance, 4-mercapto-2-heptanol, a related compound found in cooked bell pepper, exhibits different odor thresholds and qualities depending on the stereochemistry of its isomers []. This suggests that slight structural modifications can lead to distinct sensory perceptions of this compound class.
Q3: Has 2-Heptyl acetate shown potential for pest control applications?
A3: Yes, studies have demonstrated the repellent properties of 2-Heptyl acetate against stored product insect pests, specifically Tribolium castaneum and Rhyzopertha dominica []. When tested alongside other monoterpenoids naturally found in plants like Aframomum melegueta and Zingiber officinale, 2-Heptyl acetate effectively reduced insect presence in treated areas []. This suggests potential for its use as a natural repellent or fumigant in stored product pest control.
Q4: Are there any known halogenated derivatives of 2-Heptyl acetate found in nature?
A4: Yes, research has identified halogenated metabolites, including brominated 2-heptanols and 2-heptyl acetates, in the tetrasporophyte of certain red algae species []. This finding highlights the diverse chemical modifications that can occur naturally within this compound class.
Q5: What analytical techniques are commonly used to identify and quantify 2-Heptyl acetate?
A5: Various analytical techniques have been employed to study 2-Heptyl acetate. These include:
- Headspace-solid phase microextraction (HS-SPME) coupled with gas chromatography-flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC/MS) for isolating and identifying volatile compounds in natural sources like cacao pulp [].
- Capillary gas chromatography (GC) with chiral stationary phases to separate and analyze the stereoisomers of 2-Heptyl acetate and related compounds [].
- GC/Olfactometry for determining the odor thresholds and properties of different stereoisomers [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
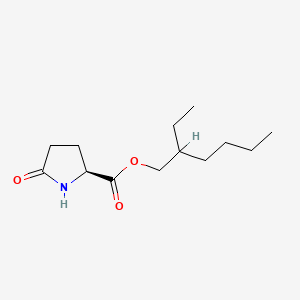
![2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde](/img/structure/B1620384.png)
